![molecular formula C21H17F3N2O4S2 B3462161 ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3462161.png)
ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate
Overview
Description
Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H17F3N2O4S2 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.05818386 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H20F3N2O4S2
- Molecular Weight : 392.49 g/mol
The structural complexity is derived from the presence of multiple functional groups, including thienyl and trifluoromethyl moieties, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds often undergo processes such as:
- Formation of Thiophene Derivatives : Utilizing thiophene carboxylic acids as starting materials.
- Amidation Reactions : Introducing amino groups through coupling reactions.
- Carbonylation : Employing carbonylation techniques to achieve the desired carbon skeleton.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, a study evaluated various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Doxorubicin, suggesting a promising avenue for further research in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Cell Cycle Arrest : Affecting specific phases of the cell cycle, particularly G1/S transition.
- Targeting Specific Enzymes : Potentially inhibiting enzymes involved in cancer cell metabolism.
Case Studies
- Study on Anticancer Activity :
- Pharmacokinetic Studies :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H20F3N2O4S
- Molecular Weight : 444.52 g/mol
- CAS Number : 330952-22-2
The compound features a thiophene core, which is known for its electronic properties, making it suitable for various applications.
Anticancer Activity
Research indicates that compounds with a thiophene moiety exhibit significant anticancer properties. Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate has been studied for its potential to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds showed selective cytotoxicity against various cancer cell lines, suggesting this compound may have similar effects .
Antimicrobial Properties
Thiophene derivatives have also been reported to possess antimicrobial activity. A case study involving a series of thiophene-based compounds found that certain modifications led to enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the thienylcarbonyl group in this compound suggests potential applications in developing new antibiotics .
Organic Electronics
The electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that compounds with trifluoromethyl groups enhance the electron transport properties, improving device efficiency .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the thiophene ring.
- Introduction of the thienylcarbonyl group via acylation.
- Coupling reactions to attach the trifluoromethyl aniline moiety.
These synthetic strategies not only yield the target compound but also allow for the exploration of various analogs that may exhibit enhanced biological or electronic properties .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound, given its complex multi-substituted thiophene core?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thiophene ring. Key steps include:
- Step 1 : Coupling the 2-thienylcarbonylamino group via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Step 2 : Introducing the 3-(trifluoromethyl)phenyl aminocarbonyl moiety via nucleophilic acyl substitution under basic conditions (e.g., pyridine or DMAP) .
- Yield Optimization : Use catalytic amounts of Pd(PPh₃)₄ for Suzuki-Miyaura coupling if aromatic intermediates are involved, with reaction monitoring via TLC (hexane:ethyl acetate, 3:1) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ethyl ester (δ ~4.2–4.4 ppm for CH₂, δ ~1.3 ppm for CH₃), thiophene protons (δ ~6.8–7.5 ppm), and trifluoromethyl group (δ ~120–125 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. For example, C₂₁H₁₆F₃N₂O₄S₂ requires exact mass 505.0543 .
- IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture medium.
- For hydrophobic intermediates, employ sonication (30 min at 40°C) or lipid-based carriers (e.g., cyclodextrins) .
- Pre-filter solutions through 0.22 μm PVDF membranes to prevent precipitation .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethylphenyl group?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the phenyl ring. Assess impact on bioactivity via kinase inhibition assays (IC₅₀ comparisons) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR, guided by electrostatic potential maps of the trifluoromethyl group .
Q. How can target identification be systematically approached for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Screen against a protein library (e.g., KinomeScan) to identify binding partners. A response >50 RU indicates significant interaction .
- X-ray Crystallography : Co-crystallize with candidate targets (e.g., human serum albumin) to resolve binding modes. Refinement at 2.0 Å resolution is typical .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing loss of compound efficacy in cell lines with silenced genes (e.g., STAT3 or NF-κB pathways) .
Q. What precautions are necessary when handling reactive intermediates during synthesis?
- Methodological Answer :
- Acyl Chloride Intermediates : Conduct reactions under inert atmosphere (N₂/Ar) and quench excess reagents with ice-cold methanol to prevent exothermic decomposition .
- Thiophene-Sulfur Reactivity : Avoid prolonged exposure to light/heat to prevent oxidation; store intermediates at –20°C in amber vials .
Q. How can stability under physiological conditions be evaluated for preclinical studies?
- Methodological Answer :
- HPLC Stability Assay : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation over 24h using a C18 column (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .
Q. How to resolve contradictions in reported biological activities across similar thiophene derivatives?
- Methodological Answer :
Properties
IUPAC Name |
ethyl 4-methyl-2-(thiophene-2-carbonylamino)-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S2/c1-3-30-20(29)15-11(2)16(32-19(15)26-17(27)14-8-5-9-31-14)18(28)25-13-7-4-6-12(10-13)21(22,23)24/h4-10H,3H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIDJCPUGGGMGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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